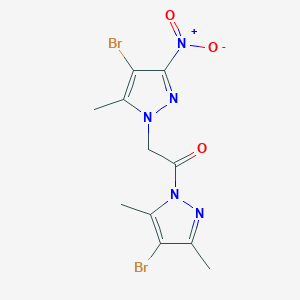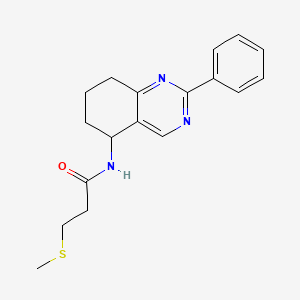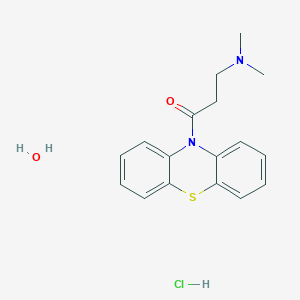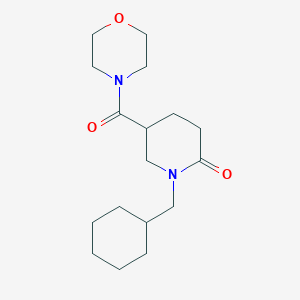![molecular formula C13H18ClNO5 B6026903 methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate](/img/structure/B6026903.png)
methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, multiple functional groups, and a stereoisomeric configuration
Métodos De Preparación
The synthesis of methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the chloro and ethoxyiminomethyl groups, and esterification. Common synthetic routes may involve:
Cyclohexane Ring Formation: Starting from simple precursors like cyclohexanone, the ring structure is formed through cyclization reactions.
Functional Group Introduction: The chloro and ethoxyiminomethyl groups are introduced through substitution reactions, often using reagents like thionyl chloride and ethoxyamine.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyiminomethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds include other cyclohexane derivatives with different substituents. For example:
Methyl 1-chloro-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Lacks the ethoxyiminomethyl group, leading to different reactivity and applications.
Ethyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Has an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
1-Chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylic acid: The free acid form, which has different chemical properties and applications.
These comparisons highlight the uniqueness of methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propiedades
IUPAC Name |
methyl 1-chloro-5-[(E)-ethoxyiminomethyl]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO5/c1-5-20-15-7-8-9(16)6-12(2,3)13(14,10(8)17)11(18)19-4/h7-8H,5-6H2,1-4H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQFKOPRRMTNM-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1C(=O)CC(C(C1=O)(C(=O)OC)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1C(=O)CC(C(C1=O)(C(=O)OC)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)

![2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026846.png)


![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)

![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6026900.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
